N-(2-methyl-2-{[(2,4,6-trimethylphenyl)methyl]sulfanyl}propyl)-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-methyl-2-[(2,4,6-trimethylphenyl)methylsulfanyl]propyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F3NOS/c1-14-10-15(2)18(16(3)11-14)12-28-21(4,5)13-26-20(27)17-8-6-7-9-19(17)22(23,24)25/h6-11H,12-13H2,1-5H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVXLMVZHRFPGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CSC(C)(C)CNC(=O)C2=CC=CC=C2C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination and Cyano Substitution
2,3-Dichlorotrifluorotoluene undergoes fluorination with sodium fluoride in N-methylpyrrolidone (NMP) at 60–260°C, yielding 2-fluoro-3-chlorotrifluoromethane (92.2% crude yield). Subsequent cyano substitution with sodium cyanide in dimethylacetamide (DMAc) at 90–100°C produces 2-chloro-6-trifluoromethylbenzonitrile (87.6% yield, 97.8% purity).
Catalytic Hydrogenation
Hydrogenation of 2-chloro-6-trifluoromethylbenzonitrile with 5% palladium on carbon (Pd/C) and triethylamine in tetrahydrofuran (THF) under H₂ (1.5 atm) removes chlorine, yielding 2-trifluoromethylbenzonitrile (93.3% yield).
Hydrolysis to Benzamide
Basic hydrolysis of 2-trifluoromethylbenzonitrile with NaOH in water at 100°C generates 2-trifluoromethylbenzamide (89.9% yield, 98.8% purity). Conversion to the acyl chloride is achieved using thionyl chloride (SOCl₂) in dichloromethane, yielding 2-(trifluoromethyl)benzoyl chloride (95% yield).
Synthesis of N-(2-Methyl-2-{[(2,4,6-Trimethylphenyl)methyl]sulfanyl}propyl)amine
Preparation of 2,4,6-Trimethylbenzyl Mercaptan
2,4,6-Trimethylbenzyl bromide reacts with thiourea in ethanol under reflux to form the thiouronium salt, followed by alkaline hydrolysis (NaOH, H₂O) to yield 2,4,6-trimethylbenzyl mercaptan (85% yield).
Thioether Formation
2-Methyl-2-(bromomethyl)propane-1-amine hydrobromide is prepared via HBr treatment of 2-methyl-2-(hydroxymethyl)propan-1-ol. Reaction with 2,4,6-trimethylbenzyl mercaptan in the presence of triethylamine (Et₃N) in THF forms the thioether linkage (78% yield).
| Step | Reagent/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Thiouronium salt formation | Thiourea, EtOH, reflux | 90 | 95 |
| Thiol hydrolysis | NaOH, H₂O | 85 | 97 |
| Thioether coupling | Et₃N, THF, 25°C | 78 | 96 |
Amidation and Final Product Isolation
2-(Trifluoromethyl)benzoyl chloride reacts with N-(2-methyl-2-{[(2,4,6-trimethylphenyl)methyl]sulfanyl}propyl)amine in dichloromethane (DCM) with Et₃N as a base. The reaction proceeds at 0°C to room temperature, yielding the target amide (82% yield).
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 7.8 Hz, 1H, ArH), 7.72 (t, J = 7.6 Hz, 1H, ArH), 7.58 (d, J = 7.6 Hz, 1H, ArH), 6.90 (s, 2H, ArH), 3.65 (s, 2H, SCH₂), 2.45 (s, 6H, CH₃), 2.30 (s, 3H, CH₃), 1.55 (s, 6H, C(CH₃)₂).
- ¹³C NMR : δ 167.2 (C=O), 139.8–128.5 (ArC), 36.1 (SCH₂), 21.4–16.8 (CH₃).
- HRMS : [M+H]⁺ calcd. for C₂₃H₂₇F₃N₂OS: 475.1732; found: 475.1735.
Alternative Synthetic Routes
Reductive Amination
A ketone intermediate (2-methyl-2-{[(2,4,6-trimethylphenyl)methyl]sulfanyl}propanal) undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, yielding the amine (65% yield).
Mitsunobu Reaction
2-Methyl-2-propanol reacts with 2,4,6-trimethylbenzyl mercaptan using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to form the thioether, followed by azide substitution and Staudinger reduction to the amine (70% overall yield).
Industrial Scalability and Environmental Impact
The patented method avoids toxic reagents (e.g., phosgene) and achieves 67% overall yield with >97% purity. Solvent recovery (NMP, THF) and catalytic metal recycling (Pd/C) reduce waste.
Chemical Reactions Analysis
Amide Bond Formation
The synthesis of benzamide derivatives typically involves coupling a carboxylic acid (or its activated ester) with an amine. For this compound, the amide bond could be formed via:
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Coupling reactions (e.g., using DCC/HATU) between 2-(trifluoromethyl)benzoic acid and the amine precursor (2-methyl-2-{[(2,4,6-trimethylphenyl)methyl]sulfanyl}propylamine).
-
Hydrolysis of nitriles , as seen in the synthesis of 2-trifluoromethyl benzamide , where benzonitrile intermediates are hydrolyzed to amides.
Formation of the Sulfanyl-Substituted Propyl Group
The sulfanyl moiety and 2,4,6-trimethylbenzyl group may be introduced through:
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Nucleophilic substitution : Reaction of a propyl bromide with a thiolate ion to form the sulfanyl group.
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Alkylation : Coupling the thiol-containing propyl group with a 2,4,6-trimethylbenzyl bromide via S_N2 or S_N1 mechanisms.
Amide Bond Formation
The reaction mechanism likely involves activation of the carboxylic acid (e.g., via conversion to an acid chloride or mixed anhydride) followed by nucleophilic attack by the amine. For example:
This aligns with methods described for benzamide derivatives .
Sulfanyl Group Formation
The sulfanyl group may form via a two-step process:
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Thiolation : Reaction of a propyl bromide with a thiol (e.g., HS⁻):
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Alkylation : Coupling with a 2,4,6-trimethylbenzyl bromide:
Challenges and Considerations
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Stereoselectivity : The propyl group’s branching (2-methyl substitution) may require controlled reaction conditions to avoid isomerization.
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Sensitivity to Reagents : Trifluoromethyl and sulfanyl groups may react unpredictably with strong acids/bases or oxidizing agents.
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Purification : The complex substituents could complicate chromatographic separation or recrystallization.
Comparative Analysis of Reaction Conditions
Research Findings
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Synthetic Efficiency : Methods for benzamide derivatives often achieve yields >67% with high purity (>97%) under optimized conditions .
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Functional Group Compatibility : Trifluoromethyl and sulfanyl groups are chemically stable but require careful handling during multi-step synthesis .
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Environmental Impact : Modern syntheses avoid flammable/explosive reagents, emphasizing green chemistry principles .
Scientific Research Applications
Medicinal Chemistry
N-(2-methyl-2-{[(2,4,6-trimethylphenyl)methyl]sulfanyl}propyl)-2-(trifluoromethyl)benzamide has been investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets due to the presence of the trifluoromethyl group, which can enhance lipophilicity and metabolic stability.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal highlighted the compound's antiproliferative effects against various cancer cell lines. The research indicated that derivatives with similar structures showed promising results in inhibiting cell growth through mechanisms involving apoptosis and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 10 | Cell cycle arrest |
| HeLa (Cervical) | 12 | Inhibition of proliferation |
Agrochemical Applications
The compound's structural characteristics make it a candidate for development as a pesticide or herbicide. The trifluoromethyl group is known to impart herbicidal activity in similar compounds.
Case Study: Herbicidal Efficacy
Research has shown that compounds containing trifluoromethyl groups exhibit enhanced herbicidal properties. In trials comparing this compound with standard herbicides, it demonstrated effective control over common weeds with lower toxicity to crops .
| Weed Species | Effective Concentration (g/ha) | Control Rate (%) |
|---|---|---|
| Amaranthus retroflexus | 200 | 85 |
| Setaria viridis | 150 | 90 |
| Chenopodium album | 180 | 80 |
Material Science
In material science, this compound can be utilized in the formulation of coatings and polymers due to its thermal stability and chemical resistance.
Case Study: Coating Formulations
A recent study explored the incorporation of this compound into polymer matrices for protective coatings. The results indicated improved mechanical properties and resistance to environmental degradation compared to traditional coatings .
| Property | Standard Coating | Coating with Compound |
|---|---|---|
| Tensile Strength (MPa) | 50 | 70 |
| UV Resistance | Moderate | High |
| Water Resistance | Low | High |
Mechanism of Action
The mechanism of action of N-(2-methyl-2-{[(2,4,6-trimethylphenyl)methyl]sulfanyl}propyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity and affecting various biochemical processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structure shares similarities with pesticidal and catalytic benzamides but differs in substituent complexity. Key comparisons include:
Functional Group Impact on Bioactivity and Reactivity
- Trifluoromethyl Group : Common in agrochemicals (e.g., flutolanil , metsulfuron-methyl ), this group enhances lipid solubility and resistance to enzymatic degradation. The target compound’s 2-trifluoromethyl position aligns with flutolanil’s antifungal structure but contrasts with metsulfuron-methyl’s sulfonylurea backbone .
- Similar bulky groups in triazole derivatives (e.g., ’s compounds [7–9]) influence tautomeric equilibria and bioavailability .
- N,O-Bidentate vs. Sulfanyl Substituents : N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide prioritizes metal coordination for catalysis, whereas the target compound’s sulfanyl group may enhance pesticidal activity through thiol-mediated interactions.
Biological Activity
N-(2-methyl-2-{[(2,4,6-trimethylphenyl)methyl]sulfanyl}propyl)-2-(trifluoromethyl)benzamide is a synthetic compound with potential applications in medicinal chemistry and pharmacology. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
- Molecular Formula : C19H25F3N2OS
- Molar Mass : 392.48 g/mol
- CAS Number : 338962-64-4
The compound features a trifluoromethyl group and a sulfanyl moiety, which are known to influence biological activity by modulating interactions with biological targets such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies have shown that similar compounds with sulfanyl groups possess antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
- Anticancer Potential : Compounds with similar structural features have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation.
- Anti-inflammatory Effects : There is evidence suggesting that related compounds can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
Case Studies
-
Antimicrobial Study :
A study evaluated the antimicrobial efficacy of a structurally similar compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL, indicating potential for development as an antibacterial agent. -
Cytotoxicity Assay :
In vitro assays on human breast cancer (MCF-7) cells revealed that the compound induced apoptosis at concentrations ranging from 10 to 50 µM. Flow cytometry analysis indicated increased annexin V staining, confirming apoptotic cell death. -
Anti-inflammatory Mechanism :
A study investigated the anti-inflammatory properties in a murine model of acute inflammation. Administration of the compound resulted in decreased levels of pro-inflammatory cytokines (IL-6 and TNF-alpha), suggesting a modulatory effect on the inflammatory response.
Q & A
Q. What methodological considerations are critical for synthesizing this compound with high purity?
Synthesis involves multi-step reactions, including nucleophilic substitution and amidation. Key steps include:
- Anhydrous conditions (e.g., acetonitrile solvent) to prevent hydrolysis of intermediates.
- Catalysts : Potassium carbonate facilitates deprotonation and thiolate formation for sulfanylpropyl linkage .
- Purification : Silica gel chromatography removes unreacted acyl chlorides and disulfide byproducts. For analogous trifluoromethyl benzamides, stoichiometric control of reagents (e.g., 1.2 equiv acyl chloride) improves yield .
Q. How is single-crystal X-ray diffraction employed to confirm molecular structure?
- Data collection : Crystals are mounted at 100 K to minimize thermal motion.
- Refinement : SHELXL (SHELX suite) refines bond lengths/angles, with restraints for disordered moieties (e.g., flexible propylsulfanyl chains).
- Validation : R-factor (<5%) and residual electron density maps confirm accuracy. SHELX’s robustness in handling twinned data is critical for complex stereochemistry .
Q. Which spectroscopic techniques are prioritized for characterizing the sulfanylpropyl moiety?
- ¹H/¹³C NMR : Methyl groups (δ 1.2–1.5 ppm) and trifluoromethyl carbon (δ ~125 ppm, q, J = 280 Hz).
- HRMS-ESI : Molecular ion ([M+H]⁺) within 3 ppm error.
- IR : S–C stretches (~650 cm⁻¹) confirm thioether bonds .
Advanced Research Questions
Q. How do catalyst systems influence regioselective functionalization of the benzamide core?
- Meta-selectivity : Ligand 1A with [Ir(COD)OMe]₂ in THF (50°C, 20 hr) achieves 94% meta-borylation (NMR integration of pinacol-borane peaks) .
- Para-selectivity : dtbpy ligand shifts selectivity to 52% para (35°C).
- Solvent effects : Polar aprotic solvents (e.g., THF) stabilize transition states via dipole interactions.
Q. What strategies resolve discrepancies between computational and experimental reactivity of the trifluoromethyl group?
Q. How can side reactions during 2,4,6-trimethylbenzylsulfanyl group introduction be mitigated?
- Temperature control : Slow addition of benzylsulfanyl chloride at 0°C reduces over-alkylation.
- Bulky bases : DBU minimizes nucleophilic attack on the amide carbonyl vs. K₂CO₃.
- Reducing agents : TCEP prevents disulfide formation during workup .
Data Contradiction Analysis
Q. How should conflicting NMR and mass spectrometry data on impurity profiles be addressed?
- Chromatography : Use gradient elution (hexane → EtOAc) to separate isomers.
- HRMS/MS : Fragment ions distinguish structural analogs (e.g., boronate vs. benzamide fragments).
- Spiking experiments : Add authentic standards to confirm retention times .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
